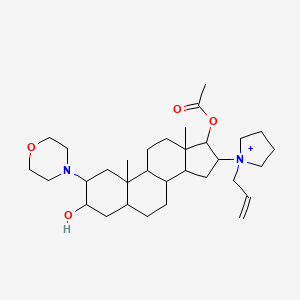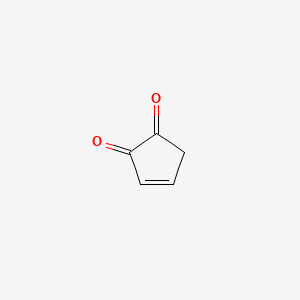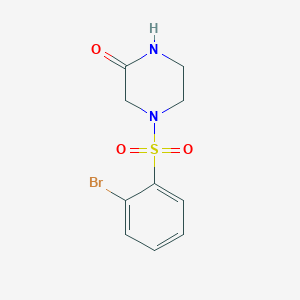![molecular formula C13H23NO5 B8730204 3-{3-[(tert-butoxy)carbonyl]-2,2-dimethyl-1,3-oxazolidin-4-yl}propanoic acid](/img/structure/B8730204.png)
3-{3-[(tert-butoxy)carbonyl]-2,2-dimethyl-1,3-oxazolidin-4-yl}propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-3-(3-(tert-Butoxycarbonyl)-2,2-dimethyloxazolidin-4-yl)propanoic acid is a chiral compound that belongs to the class of oxazolidines. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities. This compound is of interest in various fields of chemistry and biochemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(3-(tert-Butoxycarbonyl)-2,2-dimethyloxazolidin-4-yl)propanoic acid typically involves the following steps:
Formation of the Oxazolidine Ring: The oxazolidine ring can be formed by the reaction of an amino alcohol with a carbonyl compound under acidic or basic conditions.
Introduction of the Boc Protecting Group: The tert-butoxycarbonyl group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Formation of the Propanoic Acid Moiety: The propanoic acid group can be introduced through various methods, including the use of Grignard reagents or other carboxylation reactions.
Industrial Production Methods
Industrial production of ®-3-(3-(tert-Butoxycarbonyl)-2,2-dimethyloxazolidin-4-yl)propanoic acid may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated processes are often employed to enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the oxazolidine ring, leading to the formation of various oxidized products.
Reduction: Reduction reactions can target the carbonyl functionalities, resulting in the formation of alcohols or other reduced derivatives.
Substitution: The Boc protecting group can be selectively removed under acidic conditions, allowing for further functionalization of the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Acidic conditions, such as treatment with trifluoroacetic acid (TFA), are employed to remove the Boc group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ®-3-(3-(tert-Butoxycarbonyl)-2,2-dimethyloxazolidin-4-yl)propanoic acid is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and the development of enantiomerically pure compounds.
Biology
In biological research, this compound can be used to study enzyme mechanisms and protein-ligand interactions. Its structural features allow it to act as a mimic of certain biological molecules.
Medicine
In medicine, derivatives of ®-3-(3-(tert-Butoxycarbonyl)-2,2-dimethyloxazolidin-4-yl)propanoic acid are investigated for their potential therapeutic properties, including as inhibitors of specific enzymes or receptors.
Industry
In the industrial sector, this compound is utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes.
Mecanismo De Acción
The mechanism of action of ®-3-(3-(tert-Butoxycarbonyl)-2,2-dimethyloxazolidin-4-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc group can be selectively removed to expose the amine functionality, which can then participate in various biochemical pathways. The oxazolidine ring provides structural stability and can influence the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
(S)-3-(3-(tert-Butoxycarbonyl)-2,2-dimethyloxazolidin-4-yl)propanoic acid: The enantiomer of the compound, which may exhibit different reactivity and biological activity.
N-Boc-2,2-dimethyl-4-oxazolidinecarboxylic acid: A similar compound with a different substitution pattern on the oxazolidine ring.
tert-Butyl 3-(2,2-dimethyloxazolidin-4-yl)propanoate: A related compound with an ester functionality instead of a carboxylic acid group.
Uniqueness
®-3-(3-(tert-Butoxycarbonyl)-2,2-dimethyloxazolidin-4-yl)propanoic acid is unique due to its specific chiral configuration and the presence of the Boc protecting group. These features confer distinct reactivity and selectivity, making it a valuable compound in various scientific and industrial applications.
Propiedades
Fórmula molecular |
C13H23NO5 |
|---|---|
Peso molecular |
273.33 g/mol |
Nombre IUPAC |
3-[2,2-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-oxazolidin-4-yl]propanoic acid |
InChI |
InChI=1S/C13H23NO5/c1-12(2,3)19-11(17)14-9(6-7-10(15)16)8-18-13(14,4)5/h9H,6-8H2,1-5H3,(H,15,16) |
Clave InChI |
PXCSPPQQGFVQPU-UHFFFAOYSA-N |
SMILES canónico |
CC1(N(C(CO1)CCC(=O)O)C(=O)OC(C)(C)C)C |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-(Aminomethyl)-6,7-dihydro-5H-cyclopenta[D]pyrimidin-4-OL](/img/structure/B8730160.png)

![tert-Butyl 2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B8730168.png)


![3-bromo-4-methyl-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B8730196.png)


